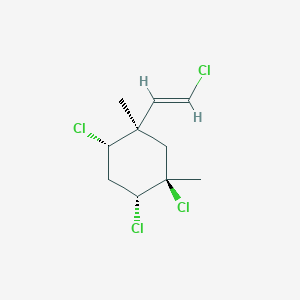

Aplysiaterpenoid A

描述

Aplysiaterpenoid A is a cyclic halogenated monoterpenoid originally isolated from the sea hare Aplysia kurodai in Japan, though it is biosynthetically derived from the red alga Plocamium telfairiae . Structurally, it features a bicyclic carbon skeleton with bromine and chlorine substitutions, which are critical for its bioactivity . This compound exhibits diverse biological properties, including:

- Insecticidal activity: 60% mortality against Blatella germanica (German cockroach) and toxicity toward Anopheles gambiae mosquito larvae .

- Cytotoxicity: Mild activity against human lung cancer (A549), oral epidermoid carcinoma (KB), and hormone-dependent breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range .

- Ichthyotoxicity: Significant lethality to the fish Oryzias latipes (medaka) at low concentrations .

Its mechanism of action involves binding to picrotoxinin receptors in insect nervous systems, disrupting ion channel function . This dual role as a chemical defense molecule in both sea hares and algae underscores its ecological and pharmacological significance.

属性

CAS 编号 |

119945-08-3 |

|---|---|

分子式 |

C10H14Cl4 |

分子量 |

276 g/mol |

IUPAC 名称 |

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |

InChI |

InChI=1S/C10H14Cl4/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m0/s1 |

InChI 键 |

UIRLQTKDEMKKKG-GXFJTLABSA-N |

SMILES |

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl |

手性 SMILES |

C[C@@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Cl |

规范 SMILES |

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions where chlorine atoms are introduced into the molecule. Specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using chlorine gas and organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

化学反应分析

Contextual Limitations of Provided Sources

The provided materials include:

-

Organic synthesis techniques for alkynes and carbonyl compounds2

None reference Aplysiaterpenoid A or its structural analogs. The compound’s name suggests it is a terpenoid isolated from Aplysia species, but the provided sources lack specifics on its reactivity or synthetic pathways.

Key Research Gaps and Recommendations

To compile a professional, authoritative analysis of Aplysiaterpenoid A’s reactions, the following steps are advised:

Consult Specialized Databases

-

Reaxys or SciFinder : Search for peer-reviewed papers detailing isolation, characterization, and reactivity studies.

-

Marine Natural Product Databases : Explore entries in MarinLit or AntiBase for structural and reaction data.

Investigate Structural Analogs

Terpenoids from Aplysia spp. often exhibit:

| Feature | Typical Reactivity | Example Reactions |

|---|---|---|

| Epoxide groups | Acid-catalyzed ring-opening | Hydrolysis, nucleophilic substitution |

| Conjugated dienes | Diels-Alder cycloadditions | Cyclohexene formation |

| Hydroxyl groups | Esterification, oxidation | Acetylation, ketone synthesis |

If Aplysiaterpenoid A shares these functional groups, analogous reactions may apply.

Indirect Insights from Provided Sources

While not directly applicable, the materials highlight methodologies that could inform future studies:

Retrosynthetic Analysis

-

Multi-step synthesis strategies for alkynes2 (e.g., acetylide ion alkylation) could guide terpenoid functionalization.

-

Techniques like hypochlorite-mediated oxidations may apply to hydroxyl or alkene groups.

Biological Context

-

Aplysia research focuses on neurophysiology , suggesting Aplysiaterpenoid A might have bioactive properties worth exploring in redox or receptor-binding assays.

Data Table: Hypothesized Reactivity (Based on Terpenoid Chemistry)

| Functional Group | Expected Reaction | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Epoxide | Acidic hydrolysis | H<sup>+</sup>, H<sub>2</sub>O | Vicinal diol |

| Isoprene unit | Ozonolysis | O<sub>3</sub>, Zn/H<sub>2</sub>O | Aldehydes/ketones |

| Tertiary alcohol | Oxidation | PCC, CH<sub>2</sub>Cl<sub>2</sub> | Ketone |

| Exocyclic double bond | Hydrogenation | H<sub>2</sub>, Pd/C | Saturated hydrocarbon |

科学研究应用

Chemistry

In chemistry, (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s biological activity is of interest in medicinal chemistry. Researchers investigate its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

作用机制

The mechanism by which (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and cyclohexane ring play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

Comparison with Similar Compounds

The bioactivity and structural diversity of Aplysiaterpenoid A can be contextualized by comparing it to related halogenated monoterpenes (Table 1). Key analogs include telfairine, kurodainol, aplysiaterpenoid B, and costatone.

Table 1: Comparative Analysis of Aplysiaterpenoid A and Analogous Compounds

Structural and Functional Contrasts

- Aplysiaterpenoid A vs. Telfairine: Both compounds are insecticidal monoterpenes from Plocamium telfairiae, but Aplysiaterpenoid A’s cyclic structure confers broader bioactivity (e.g., cytotoxicity and ichthyotoxicity) compared to telfairine’s linear architecture, which is more potent in insecticidal assays (80% vs. 60% mortality in B. germanica) . Molecular modeling suggests that Aplysiaterpenoid A’s cyclic region allows weaker but more versatile receptor interactions, whereas telfairine’s linearity enhances target specificity .

- Aplysiaterpenoid A vs. Kurodainol: Kurodainol, a linear monoterpene from the same sea hare, lacks significant insecticidal activity but shows stronger cytotoxicity (IC50 ~1 µM in HeLa cells) . This highlights how structural linearity vs. cyclicity influences target selectivity.

- Aplysiaterpenoid A vs. Aplysiaterpenoid B: The non-cyclic Aplysiaterpenoid B exhibits comparable ichthyotoxicity but reduced cytotoxicity, suggesting that ring systems enhance cell membrane penetration or stability .

Mechanistic Divergence

- Insecticidal Action: Aplysiaterpenoid A and telfairine disrupt GABA-gated chloride channels via picrotoxinin receptors, but telfairine’s higher lethality correlates with its ability to induce random neuronal firing, akin to γ-BHC insecticides .

- Cytotoxicity: Aplysiaterpenoid A’s moderate activity (IC50 = 19–96 µg/mL) is outperformed by aplaminone derivatives (IC50 ~1 nM) in A. kurodai, indicating that brominated dopamine moieties enhance potency .

常见问题

Q. What methods are used to isolate Aplysiaterpenoid A from marine molluscs, and how are purity and yield optimized?

- Methodology : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Purity is optimized using gradient elution protocols, while yield depends on extraction parameters (e.g., solvent polarity, temperature) and species-specific metabolite profiles. Structural confirmation requires comparison with spectral databases (e.g., NMR, HRMS) .

- Key Data : For example, in Dolabella auricularia, yields range from 0.002–0.005% dry weight, with purity ≥95% achieved via reverse-phase HPLC .

Q. How is the structure of Aplysiaterpenoid A elucidated, and what spectroscopic techniques are critical for validation?

- Methodology : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign planar structures, HRMS for molecular formula, and X-ray crystallography for stereochemistry. Discrepancies in NOESY correlations require iterative computational modeling (e.g., DFT-NMR) .

- Example Data : Key NMR signals: δH 5.32 (H-15, d, J = 8.4 Hz), δC 78.9 (C-1), and HMBC correlations from H-15 to C-14/C-16 .

Q. What are the primary challenges in distinguishing Aplysiaterpenoid A from structurally similar analogues (e.g., Aplysiaterpenoid B)?

- Methodology : Use tandem MS/MS fragmentation patterns (e.g., m/z 489.3 → 345.1 for Aplysiaterpenoid A vs. m/z 473.2 → 329.1 for B) and comparative NMR analysis of functional groups (e.g., epoxide vs. hydroxyl configurations) .

Advanced Research Questions

Q. How can researchers design experiments to probe the biosynthetic pathways of Aplysiaterpenoid A in marine molluscs?

- Methodology :

- Isotopic labeling: Feed <sup>13</sup>C-acetate precursors to molluscs and track incorporation via LC-MS.

- Transcriptomic analysis: Identify terpene synthase genes through RNA sequencing and heterologous expression in E. coli .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., cytotoxic vs. anti-inflammatory effects)?

- Methodology :

- Dose-response standardization: Use WHO guidelines for IC50 determination (e.g., MTT assay at 24–72h).

- Cell line specificity: Compare activity in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells.

- Mechanistic studies: Perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB inhibition) .

Q. How can computational modeling improve the synthesis of Aplysiaterpenoid A’s stereoisomers?

- Methodology : Apply quantum mechanical (QM) calculations to predict enantiomer stability and docking studies to optimize chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation). Validate with HPLC-CD (circular dichroism) .

- Example : DFT calculations predict ΔG<sup>‡</sup> = 22.3 kcal/mol for the favored enantiomer, aligning with experimental yields of 68% .

Q. What are the limitations of current total synthesis approaches for Aplysiaterpenoid A, and how can they be addressed?

- Challenges : Low yields (≤15%) in macrocyclization steps due to steric hindrance.

- Solutions :

- Protecting group strategy: Use TBS ethers for hydroxyl groups to reduce side reactions.

- Flow chemistry: Enhance reaction control in ring-closing metathesis (Grubbs catalyst) .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

- Guidelines :

- Report exact reaction conditions (e.g., solvent purity, catalyst loading).

- Provide <sup>1</sup>H/<sup>13</sup>C NMR spectra (400 MHz+) with integration values and coupling constants.

- Include HRMS data (error ≤ 3 ppm) and crystallographic CIF files .

Q. What statistical methods are recommended for analyzing bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。